molecular formula C9H13BrN2 B8713862 5-Bromo-N,N-diethylpyridine-3-amine

5-Bromo-N,N-diethylpyridine-3-amine

Cat. No.: B8713862
M. Wt: 229.12 g/mol
InChI Key: VQZFCZXMESZYIE-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethylpyridine-3-amine is a useful research compound. Its molecular formula is C9H13BrN2 and its molecular weight is 229.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-N,N-diethylpyridin-3-amine

InChI

InChI=1S/C9H13BrN2/c1-3-12(4-2)9-5-8(10)6-11-7-9/h5-7H,3-4H2,1-2H3

InChI Key

VQZFCZXMESZYIE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-amino-5-bromopyridine (Aldrich, Buchs, Switzerland, 400 mg, 2.31 mmol), acetic acid (0.4 ml, 6.99 mmol) and acetaldehyde (Fluka, Buchs, Switzerland, 153 mg, 3.47 mmol) in dichloromethane was stirred for 1.5 h at rt then was added sodium triacetoxyborohydride (980 mg, 4.62 mmol). The reaction mixture was stirred 17.5 h at rt then were added at 1.5 h interval acetaldehyde (153 mg, 3.47 mmol) and sodium tracetoxyborohydride (490 mg, 2.31 mmol). The RM was stirred 7 h at rt then were added at 1.5 h interval acetaldehyde (77 mg, 1.75 mmol) and sodium tracetoxyborohydride (490 mg, 2.31 mmol). After 15 h stirring at rt, the reaction mixture was diluted with dichloromethane and quenched with saturated aqueous NaHCO3. The aqueous layer was extracted with dichloromethane and the combined organic layers were dried over Na2SO4, filtered and evaporated. The crude product was purified by flash chromatography (DCM/iPrOH 1% to 3.5%) to give the title compound as a yellowish oil. (HPLC: tR 2.31 min (Method A); M+H=229, 231 MS-ES)
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Synthesis routes and methods II

Procedure details

To a solution of 3-amino-5-bromopyridine (CAS#13535-01-8, 520 mg, 3.0 mmol) in THF (12 mL) at −78° C. was added potassium bis(trimethylsilyl)amide (0.5 M in toluene, 6.9 mL, 3.45 mmol). The reaction was stirred for 20 minutes at −78° C. and was then charged with iodoethane (0.25 mL, 3.15 mmol). The reaction was stiffed for an additional 30 minutes, at which time mixture was charged with additional potassium bis(trimethylsilyl)amide (0.5 M in toluene, 6.9 mL, 3.45 mmol) and iodoethane (0.25 mL, 3.15 mmol). The reaction was then permitted to warm to −20° C. over 2 h at which time it was quenched with aqueous ammonium hydroxide (5 mL) and was stirred for 30 minutes at room temperature. The reaction was then diluted with brine and ethyl acetate. The layers were separated and the aqueous layer was extracted two additional times. The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%) to afford both (5-bromo-pyridin-3-yl)-ethyl-amine and (5-bromo-pyridin-3-yl)-diethyl-amine separately.
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520 mg
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